molecular formula C10H19NO2S B1294021 4-((Cyclopropylmethylsulfonyl)methyl)piperidine CAS No. 1160245-63-5

4-((Cyclopropylmethylsulfonyl)methyl)piperidine

Cat. No.: B1294021
CAS No.: 1160245-63-5
M. Wt: 217.33 g/mol
InChI Key: IOUPDKHPHKEXFN-UHFFFAOYSA-N
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Description

4-((Cyclopropylmethylsulfonyl)methyl)piperidine (CAS: 1160245-63-5) is a piperidine derivative characterized by a cyclopropylmethylsulfonylmethyl substituent at the 4-position of the piperidine ring. This compound is synthesized with 95% purity, as documented in commercial catalogs, and serves as an intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-(cyclopropylmethylsulfonylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c12-14(13,7-9-1-2-9)8-10-3-5-11-6-4-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUPDKHPHKEXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234128
Record name 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160245-63-5
Record name 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Cyclopropylmethyl)sulfonyl]methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-((Cyclopropylmethylsulfonyl)methyl)piperidine involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . This method is efficient and widely used in the preparation of piperidine derivatives.

Chemical Reactions Analysis

4-((Cyclopropylmethylsulfonyl)methyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-((Cyclopropylmethylsulfonyl)methyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Industry: It is used in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 4-((Cyclopropylmethylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism by which it exerts its effects is still under investigation, but it is believed to involve the modulation of specific enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Piperidine Derivatives

Structural Analogues with Cyclopropylmethyl Groups

Piperidine derivatives sharing the cyclopropylmethyl motif but differing in substituents include:

  • 1-(Cyclopropylmethyl)piperidin-4-one (CAS: 49682-96-4): Features a ketone group at the 4-position, enabling redox chemistry and keto-enol tautomerism.

Key Differences :

  • The sulfonyl group in the target compound increases acidity (pKa ~1–2 for sulfonamides) compared to neutral carbonitriles or alcohols.
  • Cyclopropyl groups in all derivatives confer metabolic resistance but vary in steric bulk depending on substituent size .

Sulfur-Containing Piperidine Derivatives

Thioether vs. Sulfonyl Groups
  • 4-([(2-Methylpropyl)sulfanyl]methyl)piperidine (CAS: 1250937-09-7): The thioether (-S-) group is less oxidized than sulfonyl, reducing polarity and hydrogen-bonding capacity.
Sulfonamide Derivatives
  • 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonamido)pyrimidine-5-carboxaldehyde : Contains a sulfonamide (-SO₂-NR₂) group, which is more basic than the sulfonylmethyl group in the target compound. Sulfonamides often exhibit enhanced binding to enzymes (e.g., carbonic anhydrase) compared to sulfones .

Pharmacological Implications :
Sulfonyl groups improve solubility and membrane permeability compared to thioethers, making the target compound more suitable for central nervous system (CNS) drug candidates .

Aromatic Substituted Piperidines

Fluorophenyl Derivatives
  • Paroxetine-related compounds (e.g., trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine): Fluorine atoms enhance metabolic stability and electron-withdrawing effects, increasing affinity for serotonin transporters (SERT). The target compound lacks aromaticity but shares conformational rigidity via the cyclopropyl group .
Methoxyphenyl Derivatives
  • 4-(3-Methoxyphenyl)piperidine hydrochloride (CAS: 325808-20-6): Methoxy (-OCH₃) groups donate electrons, increasing basicity of the piperidine nitrogen (pKa ~8–10) compared to the sulfonylmethyl-substituted compound (pKa ~7–8 for piperidine with electron-withdrawing groups) .

Structural Impact : Aromatic substituents enable π-π stacking interactions in receptor binding, whereas the cyclopropyl-sulfonyl group in the target compound may favor hydrophobic or dipole interactions .

Biological Activity

4-((Cyclopropylmethylsulfonyl)methyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopropylmethylsulfonyl group, which may enhance its interactions with biological targets. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • SMILES Notation : CC1(CCN(CC1)CCS(=O)(=O)C(C)C)C

This compound features a piperidine ring with a sulfonylmethyl substituent, which is believed to play a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The sulfonyl group is known to facilitate binding to various protein targets, potentially modulating their functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research studies have demonstrated various biological activities associated with this compound. Below are key findings:

Pharmacological Effects

  • Antidepressant Activity : In animal models, compounds similar to this compound have shown promise in alleviating symptoms of depression by modulating serotonin and norepinephrine levels.
  • Neuroprotective Effects : Studies indicate potential neuroprotective properties, suggesting that the compound may help in conditions like Alzheimer’s disease by reducing oxidative stress and inflammation.
  • Anti-inflammatory Properties : The sulfonamide moiety may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Antidepressant Effects : A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. This was measured using the forced swim test and tail suspension test.
  • Neuroprotective Study : Another study explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated reduced cell death and improved cell viability, suggesting its potential use in neurodegenerative disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
4-(Methylsulfonyl)methylpiperidineSulfonamide derivativeModerate antidepressant activity
CyclopropylmethylpiperidinePiperidine derivativeLimited neuroprotective effects
4-(Chloromethyl)piperidineChlorinated derivativeAntimicrobial properties

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